molecular formula C9H17N5 B13313665 1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13313665
M. Wt: 195.27 g/mol
InChI Key: FGPSTTJXHOEZEC-UHFFFAOYSA-N
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Description

1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that features a piperidine ring attached to a triazole ring via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves a multi-step processThe reaction conditions often include the use of copper(I) catalysts and azide-alkyne cycloaddition (click chemistry) to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity. Additionally, the piperidine ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both the piperidine and triazole rings, which confer distinct chemical and biological properties. The triazole ring’s ability to participate in click chemistry makes this compound particularly valuable for various applications .

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

1-(2-piperidin-1-ylethyl)triazol-4-amine

InChI

InChI=1S/C9H17N5/c10-9-8-14(12-11-9)7-6-13-4-2-1-3-5-13/h8H,1-7,10H2

InChI Key

FGPSTTJXHOEZEC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C=C(N=N2)N

Origin of Product

United States

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